

PF-06424439 methanesulfonate chemical properties

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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

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PF-06424439 Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and biological properties of **PF-06424439 methanesulfonate**, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). This document is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Core Chemical Properties

PF-06424439 methanesulfonate is an orally bioavailable small molecule that has been investigated for its potential therapeutic effects in metabolic diseases.[1][2] Its chemical structure and fundamental properties are summarized below.



Property	Value	Reference	
Chemical Name	[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate	[3]	
Molecular Formula	C22H26CIN7O · CH4O3S	[4]	
Molecular Weight	536.05 g/mol	[4][5]	
CAS Number	1469284-79-4	[4]	
Purity	≥98% (HPLC)	[3][4]	
Appearance	White to light brown powder	[6]	
Optical Activity	$[\alpha]/D +7 \text{ to } +11^{\circ} \text{ (c = 1.0 in }$ methanol)		

Solubility

The solubility of **PF-06424439 methanesulfonate** in various solvents is a critical parameter for its use in in vitro and in vivo studies.



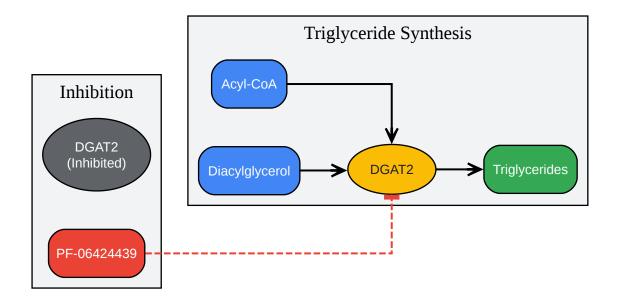
Solvent	Solubility	Notes	Reference
Water	10 mg/mL (clear solution)	Soluble to 100 mM.[4]	[4][6]
DMSO	88 mg/mL (164.16 mM)	Soluble to 100 mM.[4] [7] Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[7]	[4][7]
10% DMSO + 40% PEG300 + 5% Tween- 80 + 45% Saline	≥2.08 mg/mL (3.88 mM)	Clear solution.[8] Sonication is recommended.[5]	[5][8]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥2.08 mg/mL (3.88 mM)	Clear solution.[8]	[8]
10% DMSO + 90% Corn Oil	≥2.08 mg/mL (3.88 mM)	Clear solution.[8]	[8]

Mechanism of Action and Biological Activity

PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC₅₀ of 14 nM.[7][8] It acts as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[7][8] DGAT2 is a key enzyme that catalyzes the final step in triglyceride biosynthesis.[1] By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides.[4] It exhibits high selectivity for DGAT2 over DGAT1 and monoacylglycerol acyltransferases (MGAT1-3).[4]

Signaling Pathway





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DGAT2 Inhibition by PF-06424439

In Vitro and In Vivo Efficacy

In Vitro:

- In human hepatocytes, PF-06424439 reduces triglyceride synthesis.[4]
- In MCF7 breast cancer cells, treatment with PF-06424439 reduces lipid droplet content and inhibits cell migration.[9]

In Vivo:

- Oral administration to dyslipidemic rodent models leads to a decrease in circulating and hepatic lipids.[2]
- In Ldlr-/- mice, a 3-day treatment with 60 mg/kg/day of PF-06424439 reduced plasma triglyceride and cholesterol levels.[5][8]
- In rats, intravenous administration of 1 mg/kg showed moderate clearance and a short half-life.[8] Pharmacokinetic studies in rats and dogs have shown good oral bioavailability.[1]

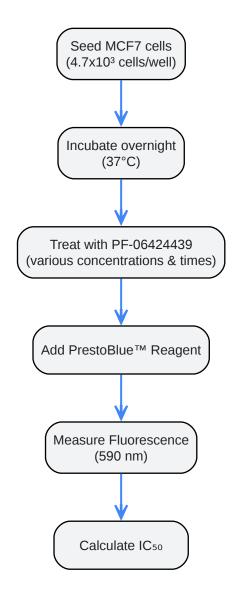


Experimental Protocols Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effects of PF-06424439 on breast cancer cells.[5][7]

- 1. Cell Seeding:
- Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 10³ cells/well.
 [7]
- Incubate overnight at 37°C to allow for cell attachment.[7]
- 2. Treatment:
- The following day, treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 μM) for different time points (e.g., 24, 48, 72, and 96 hours).[5][7]
- 3. Cell Viability Measurement:
- Assess cell viability using the PrestoBlue™ Cell Viability Reagent.[7]
- Measure the fluorescence at 590 nm using a spectrophotometer.
- The IC₅₀ can be calculated from the dose-response curve at a specific time point (e.g., 72 hours).[5]





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Cell Viability Assay Workflow

Synthesis

The synthesis of PF-06424439 has been described as a highly telescoped process, enabling the production of kilogram quantities of the methanesulfonate salt.[8] The discovery synthesis highlighted challenges in the construction of the imidazopyridine ring, including the lability of a triaminopyridine intermediate and the amide bond in a later-stage intermediate.[8]

Pharmacokinetics

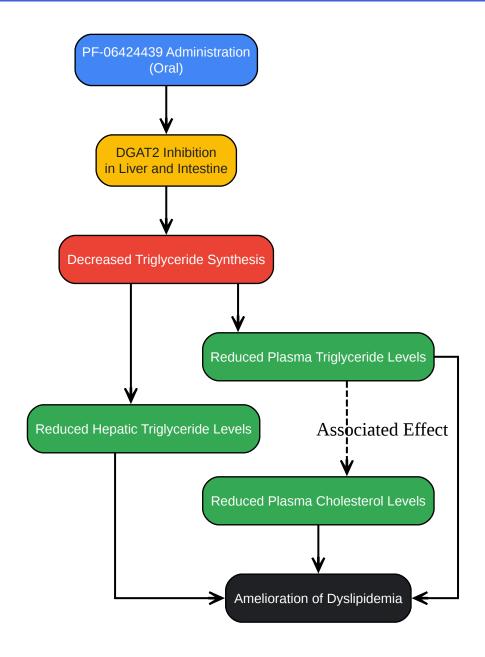


Species	Dose & Route	Clearance	Half-life (t ₁ / 2)	Oral Bioavailabil ity	Reference
Rat	1 mg/kg, i.v.	18 mL/min/kg	1.4 hours	>100%	[1]
Dog	-	18 mL/min/kg	1.2 hours	>100%	[1]

Logical Relationships of In Vivo Effects

The administration of PF-06424439 leads to a cascade of effects stemming from its primary mechanism of action.





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In Vivo Effects of PF-06424439

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